Acid Red 183
Overview
Description
C.I. Acid Red 183 is an acid dye known for its vibrant red color. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound has the chemical formula C16H9ClCrN4Na2O9S2 and a molecular weight of 598.82 . It is also used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
C.I. Acid Red 183 is synthesized through a multi-step process. The primary steps involve the diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid, followed by coupling with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone. The resulting compound is then heated with formic acid and chromium at 125°C for three hours to form the chrome complex .
Industrial Production Methods
In industrial settings, the production of C.I. This compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically obtained as a dark rust crystalline powder .
Chemical Reactions Analysis
Types of Reactions
C.I. Acid Red 183 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties and are used in certain applications.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonated derivatives, while reduction can produce decolorized forms of the dye.
Scientific Research Applications
C.I. Acid Red 183 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials
Mechanism of Action
The mechanism of action of C.I. Acid Red 183 involves its interaction with specific molecular targets. The dye binds to proteins and other cellular components, allowing for visualization under a microscope. The exact pathways and molecular targets depend on the specific application and conditions used .
Comparison with Similar Compounds
C.I. Acid Red 183 is unique due to its specific chemical structure and properties. Similar compounds include:
- Acid Red 1
- Acid Red 266
- Acid Red 249
- Acid Red 33
These compounds share similar applications but differ in their chemical structures and specific properties .
Properties
IUPAC Name |
disodium;5-chloro-2-hydroxy-3-[[5-methyl-3-oxo-2-(3-sulfonatophenyl)-1H-pyrazol-4-yl]diazenyl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O8S2.2Na/c1-8-14(19-18-12-5-9(17)6-13(15(12)22)31(27,28)29)16(23)21(20-8)10-3-2-4-11(7-10)30(24,25)26;;/h2-7,20,22H,1H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHFJEIJJFNXML-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6408-31-7 | |
Record name | Chromate(2-), [5-chloro-3-[2-[4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-2-(hydroxy-.kappa.O)benzenesulfonato(4-)]hydroxy-, sodium (1:2), (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium [5-chloro-3-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl]azo]-2-hydroxybenzene-1-sulphonato(4-)]hydroxychromate(2-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes C.I. Acid Red 183 relevant in wastewater treatment research?
A1: C.I. This compound is a metal-complex dye commonly found in textile wastewaters. [] Its presence raises environmental concerns due to its potential toxicity and persistence in water bodies. Understanding its removal efficiency using different methods like ion exchange is crucial for developing effective wastewater treatment strategies.
Q2: How effective was Lewatit VPOC 1065 in removing C.I. This compound from aqueous solutions in the study?
A2: The study demonstrated that Lewatit VPOC 1065, an ion exchanger, exhibited a high sorption capacity for C.I. This compound. [] Specifically, it achieved a maximum sorption capacity (qe) of 816.1 mg/g, indicating its potential as an effective material for removing this dye from textile wastewaters.
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